molecular formula C13H11N5O2 B11799059 3-Amino-2-(5-methoxypyridin-3-YL)pyrido[2,3-D]pyrimidin-4(3H)-one

3-Amino-2-(5-methoxypyridin-3-YL)pyrido[2,3-D]pyrimidin-4(3H)-one

Cat. No.: B11799059
M. Wt: 269.26 g/mol
InChI Key: WQDPBKHBZXPGCC-UHFFFAOYSA-N
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Description

3-Amino-2-(5-methoxypyridin-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a pyrido[2,3-d]pyrimidine core, which is a fused bicyclic system containing nitrogen atoms, and a methoxypyridine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(5-methoxypyridin-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with a suitable aldehyde to form an intermediate, which is then cyclized to yield the desired pyrido[2,3-d]pyrimidine core. The methoxypyridine moiety can be introduced through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents are selected to facilitate the desired transformations efficiently .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(5-methoxypyridin-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

3-Amino-2-(5-methoxypyridin-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-Amino-2-(5-methoxypyridin-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

    4-Amino-5-(3-bromophenyl)-7-(6-morpholinopyridin-3-yl)pyrido[2,3-d]pyrimidine: Known for its adenosine kinase inhibitory properties.

    2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole derivatives: Exhibits high anti-tumor activity.

Uniqueness

3-Amino-2-(5-methoxypyridin-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is unique due to its specific structural features, such as the methoxypyridine moiety, which can influence its reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and studying complex chemical reactions .

Properties

Molecular Formula

C13H11N5O2

Molecular Weight

269.26 g/mol

IUPAC Name

3-amino-2-(5-methoxypyridin-3-yl)pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C13H11N5O2/c1-20-9-5-8(6-15-7-9)12-17-11-10(3-2-4-16-11)13(19)18(12)14/h2-7H,14H2,1H3

InChI Key

WQDPBKHBZXPGCC-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=CC(=C1)C2=NC3=C(C=CC=N3)C(=O)N2N

Origin of Product

United States

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